Mespirenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-[(1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-12,15-diene]-18'-yl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O4S/c1-13(26)30-19-11-14-10-15(27)4-7-23(14,2)17-5-8-24(3)22(21(17)19)16-12-18(16)25(24)9-6-20(28)29-25/h4,7,10,16-19,21-22H,5-6,8-9,11-12H2,1-3H3/t16-,17+,18+,19-,21+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHJTSJQUQZOLJ-ISIDMKFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)C=CC2(C3C1C4C5CC5C6(C4(CC3)C)CCC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4[C@@H]5C[C@@H]5[C@]6([C@]4(CC3)C)CCC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868989 | |
| Record name | Mespirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87952-98-5 | |
| Record name | Mespirenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087952985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mespirenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MESPIRENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E91TME2I23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Structural Elucidation in Academic Contexts
Structural Characterization and Confirmation Techniques
Confirming the structure of synthesized Mespirenone is a crucial step in academic research. A range of advanced analytical techniques are employed to provide definitive evidence of the compound's molecular structure and purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules, providing detailed information about the connectivity and environment of atoms within the molecule nih.govnih.govumich.edumsu.edunih.gov. Academic studies involving this compound have utilized NMR to confirm its structure nih.gov. NMR data, such as chemical shifts, splitting patterns, and integration values, are analyzed to assign signals to specific protons and carbons in the this compound molecule, thereby validating the proposed structure.
Mass Spectrometry (MS) is another indispensable technique for structural characterization, providing information about the molecular weight and fragmentation pattern of a compound nih.govcam.ac.ukqueensu.caplatonsoft.nl. LC/MS has been used in the characterization of this compound Current time information in Bangalore, IN.. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, researchers can determine the elemental composition and gain insights into the structural subunits of this compound. High-resolution mass spectrometry can provide accurate mass measurements that help confirm the molecular formula nih.gov.
Derivatization Strategies and Analogue Development
Academic research into this compound has involved the development of various derivatization strategies and the synthesis of analogues. This work is crucial for understanding how structural changes influence the compound's interaction with biological targets, primarily the mineralocorticoid receptor (MR). The goal is often to enhance potency, improve selectivity, or reduce undesirable side effects associated with the parent compound or earlier generations of MRAs.
Synthesis of this compound Derivatives with Modified Spirolactone Structure
This compound itself is a 15β,16β-methylene-spironolactone derivative nih.gov. The synthesis of this compound and its analogues often involves modifications to the core steroidal spirolactone structure. Early work in the field of steroidal MRAs, which laid the groundwork for compounds like this compound, involved chemical modifications such as dehydrogenation of saturated bonds to yield Δ4,6-3-oxo- and Δ1,4,6-3-oxo-derivatives, which showed enhanced oral activity nih.gov.
Chemists at Schering AG identified this compound (ZK 94679) in the search for compounds with increased antimineralocorticoid potency and reduced antiandrogenic and progestogenic potency compared to spironolactone (B1682167) nih.gov. This compound is characterized by a 15β,16β-methylene modification on the spirolactone structure nih.gov. This modification is a key feature distinguishing it from spironolactone.
Further academic synthesis efforts have explored modifications at other positions of the spirolactone scaffold. For instance, studies have involved the synthesis of 11β-substituted spirolactone derivatives to investigate their affinity for mineralocorticoid and glucocorticoid receptors nih.gov. One such derivative, an 11β-allenyl-3-oxo-19-nor-17-pregna-4,9-diene-21,17-carbolactone, demonstrated significantly higher affinity for the MR compared to this compound nih.gov.
Exploration of Structure-Activity Relationships through Analogues
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how changes in chemical structure affect biological activity gardp.orgresearchgate.net. For this compound and its analogues, SAR exploration has focused on their affinity and activity at the mineralocorticoid receptor, as well as their selectivity against other steroid receptors, such as the androgen and progesterone (B1679170) receptors.
This compound was found to be more potent than spironolactone in terms of natriuretic efficacy in healthy volunteers nih.gov. Pre-clinical studies in rats also indicated this compound had higher antimineralocorticoid potency than spironolactone physiology.org. Crucially, this compound has shown markedly reduced antiandrogenic activity compared to spironolactone in animal studies physiology.orggoogle.comgoogle.com. This reduced interaction with the androgen receptor is a significant finding from SAR studies on this compound derivatives, as it suggests a better side effect profile compared to earlier MRAs google.comgoogle.com.
Studies comparing this compound to other novel mineralocorticoid antagonists, such as RU 26752, have also contributed to SAR understanding. Research in rats demonstrated that this compound was effective in preventing aldosterone-induced hypertension, requiring significantly lower doses compared to RU 26752 physiology.orgvcu.edu. This highlights the impact of specific structural features on in vivo potency.
The exploration of 11β-substituted spirolactones provides further insight into SAR. The introduction of an 11β-allenyl group in a 19-nor-pregna-4,9-diene spirolactone derivative resulted in a compound with five-fold higher affinity for the MR than this compound, while maintaining relatively low affinity for the glucocorticoid receptor nih.gov. Molecular modeling suggested that the structural features induced by the 11β-allenic substituent were related to the observed differences in MR binding affinity nih.gov.
These academic investigations into this compound derivatization and analogue development, coupled with SAR studies, have been instrumental in understanding the structural requirements for potent and selective mineralocorticoid receptor antagonism.
Key Research Findings on this compound and Analogues
| Compound | Structural Modification Compared to Spironolactone | Relative Antimineralocorticoid Potency (vs Spironolactone) | Relative Antiandrogenic Activity (vs Spironolactone) | Key Finding | Source |
| Spironolactone | - | 1x (reference) | High | First-generation MRA, associated with antiandrogenic side effects. | nih.govgoogle.com |
| This compound | 15β,16β-methylene | ~6x (human natriuresis), ~3x (rat in vivo) | Markedly Reduced | More potent MRA with significantly reduced antiandrogenic activity. | nih.govphysiology.orggoogle.com |
| 11β-allenyl-19-nor-pregna-4,9-diene spirolactone derivative | 11β-allenyl, 19-nor, Δ4,9-diene | Higher MR affinity (~5x vs this compound affinity) | Relatively Low GR affinity | Demonstrates impact of 11β substitution on MR affinity and selectivity. | nih.gov |
Comparison of this compound and RU 26752 in Aldosterone-Induced Hypertension in Rats
| Compound | Effect on Aldosterone-Induced Hypertension | Relative Dose Needed (vs this compound) | Source |
| This compound | Prevents hypertension | 1x (reference) | physiology.orgvcu.edu |
| RU 26752 | Prevents hypertension | ~500x higher | physiology.org |
These findings highlight the importance of specific structural modifications in the spirolactone scaffold for optimizing mineralocorticoid receptor antagonist properties and reducing off-target effects.
Molecular Pharmacology and Receptor Interactions
Mineralocorticoid Receptor (MR) Antagonism
Mespirenone functions as a competitive antagonist of the mineralocorticoid receptor (MR), a ligand-activated transcription factor that plays a central role in regulating blood pressure and electrolyte balance by mediating the effects of aldosterone (B195564). biorxiv.orgwikipedia.orgnih.gov By blocking the binding of aldosterone to the MR, this compound prevents the receptor's transcriptional activation, thereby inhibiting aldosterone-induced sodium reabsorption in the kidneys. wikipedia.orgnih.govnih.gov This mechanism of action underlies its natriuretic and antihypertensive effects, as demonstrated in studies where this compound effectively prevented aldosterone-induced hypertension in rats. nih.govncats.io
Research into the development of this compound focused on enhancing its potency at the mineralocorticoid receptor. nih.gov Studies in rats indicated that this compound possesses a significantly higher antimineralocorticoid potency than spironolactone (B1682167), with reports suggesting it is approximately eight times more potent. nih.gov This increased affinity for the MR allows it to effectively compete with and displace aldosterone, leading to a robust antagonism of its physiological effects. nih.gov The development of this compound was part of a broader effort by Schering AG to identify 15,16-methylene-17-spirolactone derivatives with superior potency and a more favorable side-effect profile compared to earlier MRAs. nih.gov
Computational studies have been employed to elucidate the molecular interactions between this compound and the mineralocorticoid receptor. Molecular docking analyses using the crystal structure of the MR's ligand-binding domain (PDB ID: 2OAX) have provided insights into its binding mode. biorxiv.org
Virtual screening software predicted a high binding affinity for this compound within the ligand-binding site pocket of the MR. biorxiv.org Docking analysis estimated a binding energy of approximately -13.00 kcal/mol for this compound, a value comparable to that of spironolactone. biorxiv.org This strong binding energy supports its role as a potent and effective antagonist of the MR. biorxiv.org These computational results suggest that this compound is an excellent candidate for aldosterone antagonism, warranting further in vitro and in vivo research to fully understand its function. biorxiv.org
A primary goal in the development of this compound was to improve upon the selectivity profile of spironolactone, which is known for its off-target effects due to interactions with other steroid receptors. nih.gov this compound was identified in a search for compounds with increased antimineralocorticoid potency while having reduced antiandrogenic and progestogenic activities. nih.gov
While this compound represents an advancement over spironolactone, the quest for even greater selectivity has continued. Eplerenone (B1671536), a second-generation steroidal MRA, was subsequently developed and is characterized by its improved selectivity, although it has a lower affinity for the MR compared to spironolactone. nih.govnih.gov More recently, non-steroidal MRAs like finerenone (B607456) and esaxerenone (B1671244) have emerged, offering high potency combined with excellent selectivity, showing at least a 500- to 1000-fold higher preference for the MR over other steroid hormone receptors. nih.gov These non-steroidal agents are considered "bulky-passive" antagonists, which bind differently within the MR's ligand-binding cavity compared to traditional steroidal antagonists. nih.gov
Off-Target Receptor Interactions and Specificity Profiling
The clinical utility of steroidal MRAs can be limited by their interactions with other members of the nuclear receptor superfamily, particularly the androgen and progesterone (B1679170) receptors. wikipedia.org The development of this compound was a targeted effort to minimize these off-target interactions that are prominent with spironolactone. nih.gov
A significant drawback of the first-generation MRA, spironolactone, is its antiandrogenic activity, which results from its ability to antagonize the androgen receptor (AR). wikipedia.org This interaction can lead to undesirable side effects. This compound was specifically engineered to possess reduced antiandrogenic potency compared to spironolactone. nih.gov The chemical modifications in its structure, namely the 15β,16β-methylene group, were intended to decrease its affinity for the AR, thereby improving its specificity as an MRA. nih.govncats.io
In addition to antiandrogenic effects, spironolactone exhibits progestogenic activity due to its agonistic interaction with the progesterone receptor (PR). nih.gov The development program for this compound aimed to create a compound with either reduced or, at a minimum, unchanged progestogenic potency relative to spironolactone. nih.gov This focus on refining the receptor interaction profile was a key step in the evolution of steroidal MRAs toward agents with greater target specificity and potentially fewer hormone-related side effects. nih.gov
Glucocorticoid Receptor (GR) Interaction
Antigonadotropic Activity
This compound is recognized as a steroidal antiandrogen and is noted to possess some antigonadotropic activity, although the precise mechanism remains undefined. wikipedia.orgwikiwand.com Antigonadotropins act by suppressing the secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. wikipedia.org This, in turn, reduces the production of sex hormones. An in-vitro study on rat adrenal glands found that this compound did not exert inhibitory effects on androgen synthesis, with androstenedione (B190577) levels remaining virtually unchanged at concentrations where mineralocorticoid synthesis was significantly inhibited. nih.gov This finding suggests that this compound's antigonadotropic effects may not be mediated through direct inhibition of androgen production. Further research is required to elucidate the specific pathways through which this compound influences the hypothalamic-pituitary-gonadal axis.
Enzyme Inhibition Mechanisms
This compound's primary mechanism of action involves the inhibition of key enzymes in the mineralocorticoid biosynthesis pathway. This direct interference with hormone production complements its receptor-level antagonism.
18-Hydroxylase Inhibition and Mineralocorticoid Biosynthesis
In-vitro studies have demonstrated that this compound is a potent and specific inhibitor of adrenocortical mineralocorticoid synthesis. nih.gov Specifically, it targets the enzyme 18-hydroxylase. This inhibition leads to a significant reduction in the production of aldosterone and its precursor, 18-hydroxycorticosterone. nih.gov In a study using rat adrenal glands, a concentration of 10(-4) mol/l of this compound inhibited the production of both these mineralocorticoids by more than 40%. nih.gov Concurrently, there was a highly significant elevation in corticosterone (B1669441) levels, indicating a clear blockade of the 18-hydroxylation step in the main pathway of aldosterone synthesis. nih.gov Furthermore, a decrease in 18-hydroxyprogesterone (B1206266) and an increase in 21-deoxyaldosterone (B1203767) secretion suggest that this compound may also interfere with 18- and 21-hydroxylation in an alternate pathway of aldosterone biosynthesis. nih.gov
Aldosterone Synthase (CYP11B2) Inhibition
Aldosterone synthase, also known as CYP11B2, is the enzyme responsible for the final steps of aldosterone synthesis, including the 18-hydroxylation of corticosterone. nih.govwikipedia.org this compound's potent inhibition of 18-hydroxylase directly implicates its inhibitory action on CYP11B2. nih.gov By blocking this enzyme, this compound effectively curtails the production of aldosterone, the primary mineralocorticoid responsible for regulating sodium and potassium balance.
Pharmacodynamics and Biological Activity Research
Effects on Aldosterone-Mediated Physiological Processes
Aldosterone (B195564), a key mineralocorticoid hormone, plays a crucial role in regulating sodium and potassium balance, blood pressure, and fluid volume by acting on the mineralocorticoid receptor, primarily in the kidneys. nih.gov Mespirenone functions as an antimineralocorticoid, inhibiting the effects of aldosterone. wikipedia.orgnih.gov Animal research indicated that this compound was approximately 3.3-fold more potent as an antimineralocorticoid compared to spironolactone (B1682167). wikipedia.org
Natriuretic Efficacy
Natriuresis refers to the process of sodium excretion in the urine. cfrjournal.commdpi.com By blocking the mineralocorticoid receptor, this compound counteracts aldosterone's action of promoting sodium reabsorption in the renal tubules. nih.gov Studies in adrenalectomized, glucocorticoid-treated rats demonstrated the ability of this compound to inhibit the renal actions of aldosterone, leading to an increase in the urinary Na/K ratio, indicative of enhanced sodium excretion. nih.gov This effect was observed when this compound was administered orally or intravenously. nih.gov
Impact on Blood Pressure Regulation
Aldosterone contributes to blood pressure regulation by increasing sodium and water retention, which expands extracellular fluid volume. nih.govnih.gov As an antimineralocorticoid, this compound can influence blood pressure by interfering with these aldosterone-mediated effects. researchgate.netnih.gov Research in uninephrectomized, saline-drinking Sprague-Dawley rats showed that while this compound alone had no effect on systolic blood pressure, its administration in combination with aldosterone reversed the aldosterone-induced hypertension in a dose-dependent manner. nih.gov This suggests this compound can prevent the rise in blood pressure caused by excessive aldosterone activity. nih.gov
Renal and Cardiovascular Effects
The mineralocorticoid receptor is involved in the pathophysiology of various cardiovascular and renal diseases. nih.gov By blocking the MR, antimineralocorticoids like this compound can exert beneficial effects on these systems. nih.gov Studies have explored the impact of mineralocorticoid antagonists on renal function and cardiovascular outcomes. nih.gov While specific detailed findings on this compound's long-term renal and cardiovascular effects in humans are limited due to its discontinuation, its mechanism of action as an aldosterone antagonist suggests potential in mitigating aldosterone-driven damage in these systems, similar to other MRAs that have shown benefits in heart failure and chronic kidney disease. nih.gov
Electrolyte Homeostasis Modulation
Aldosterone is a primary regulator of electrolyte balance, particularly sodium and potassium. nih.govindexcopernicus.comradboudumc.nl It promotes sodium reabsorption and potassium excretion in the kidneys. nih.gov this compound, by antagonizing the mineralocorticoid receptor, modulates electrolyte homeostasis by inhibiting these actions of aldosterone. wikipedia.orgnih.gov This leads to decreased sodium reabsorption and reduced potassium excretion, influencing the balance of these crucial electrolytes in the body. wikipedia.orgnih.gov Studies evaluating this compound's antimineralocorticoid activity specifically assessed its effect on the urinary Na/K ratio, a direct indicator of its influence on renal sodium and potassium handling. nih.gov
Cellular and Molecular Mechanisms of Action Beyond Receptor Binding
While the primary mechanism of this compound involves binding to and blocking the mineralocorticoid receptor, research has also explored potential cellular and molecular effects beyond this direct interaction. nih.govmdpi.comprsu.ac.innih.govunc.edu Pharmacodynamic studies can delve into the downstream consequences of drug-target interactions, including effects on signaling pathways and gene expression. nih.govalimentiv.comeuropa.eu
Gene Expression Modulation (e.g., CHIF mRNA)
Aldosterone is known to modulate the expression of various genes involved in electrolyte transport, such as the channel-inducing factor (CHIF). Gene expression modulation refers to the alteration of the rate at which genetic information is transcribed into messenger RNA (mRNA) and subsequently translated into proteins. nih.govnih.govmit.eduelifesciences.org While specific detailed research on this compound's direct impact on CHIF mRNA expression was not extensively available in the provided search results, studies on the broader effects of aldosterone and mineralocorticoid receptor antagonists indicate that these compounds can influence the transcription of genes like CHIF, which are involved in the regulation of sodium transport in epithelial cells. nih.gov Further research would be needed to fully elucidate the extent and mechanisms of this compound's influence on gene expression, including that of CHIF mRNA.
Intracellular Signaling Pathways (e.g., Protein Kinase C, Calcium)
Research specifically detailing the direct effects of this compound on intracellular signaling pathways such as Protein Kinase C (PKC) and Calcium signaling was not identified in the consulted literature. Studies on other compounds and general cellular mechanisms highlight the involvement of PKC and Calcium in various processes, including inflammation and signal transduction nucleos.com, but a direct link to this compound's mechanism of action at this level was not found.
Anti-inflammatory and Anti-fibrotic Effects (if applicable)
This compound's pharmacological actions suggest potential anti-inflammatory and anti-fibrotic effects, primarily mediated through its role as a mineralocorticoid receptor antagonist (MRA) and its influence on steroid biosynthesis. Mineralocorticoid receptor antagonists are recognized for their anti-inflammatory, anti-hypertrophic, and anti-fibrotic properties.
This compound has been shown to be a potent inhibitor of adrenocortical mineralocorticoid synthesis in vitro. nih.gov It effectively blocks 18-hydroxylase, a key enzyme in the main pathway of aldosterone synthesis. nih.gov Furthermore, it may interfere with 18- and 21-hydroxylation in an alternate pathway of aldosterone biosynthesis, potentially decreasing 18-OH-progesterone and increasing 21-deoxyaldosterone (B1203767) secretion. nih.gov By inhibiting the synthesis of mineralocorticoids like aldosterone and acting as an antagonist at the receptor level, this compound could mitigate the pro-inflammatory and pro-fibrotic effects associated with excessive mineralocorticoid activity. nih.gov
Comparative Pharmacodynamic Studies with Related Compounds
Comparative studies have primarily assessed the pharmacodynamic profile of this compound relative to spironolactone, a well-established steroidal antimineralocorticoid. Animal research indicated that this compound was approximately 3.3-fold more potent as an antimineralocorticoid compared to spironolactone. wikipedia.org
Beyond its antimineralocorticoid properties, this compound also exhibits progestogenic, antigonadotropic, and antiandrogenic activities. wikipedia.org In terms of progestogenic and antigonadotropic potency, this compound was found to be 2- to 3-fold more potent than spironolactone. wikipedia.org However, its antiandrogenic activity was significantly reduced and weaker when compared to spironolactone, although still considered of significance. wikipedia.org
The inhibitory effects of this compound on adrenocortical steroidogenesis have also been compared to its related compounds. As a delta 1,2-15 beta, 16 beta-methylene derivative of spironolactone, this compound demonstrated potent and specific inhibition of mineralocorticoid synthesis in vitro. nih.gov At a concentration of 10-4 mol/l, this compound inhibited the production of aldosterone and its precursor 18-OH-corticosterone by over 40%, while significantly elevating corticosterone (B1669441) levels. nih.gov This contrasts with its lack of inhibitory effects on androgen synthesis, as indicated by virtually unchanged androstendione levels. nih.gov
The following table summarizes the comparative potencies of this compound relative to spironolactone based on animal research:
| Activity | This compound Potency Relative to Spironolactone |
| Antimineralocorticoid | ~3.3-fold more potent |
| Progestogenic | 2- to 3-fold more potent |
| Antigonadotropic | 2- to 3-fold more potent |
| Antiandrogenic | Markedly reduced and weaker |
Table 1: Comparative Potency of this compound and Spironolactone wikipedia.org
Preclinical Efficacy and Translational Research
In Vivo Models of Disease
In vivo disease models in animals are utilized to simulate human conditions and assess the effects of potential treatments. Mespirenone's preclinical evaluation has involved several such models.
Aldosterone-Induced Hypertension Models (e.g., Sprague-Dawley Rats)
Aldosterone-induced hypertension models, notably in Sprague-Dawley rats, have been instrumental in demonstrating this compound's efficacy in counteracting elevated blood pressure. In uninephrectomized, saline-drinking male Sprague-Dawley rats, administration of aldosterone (B195564) alone significantly increased systolic blood pressure (SBP) over a three-week period. This compound, when administered concurrently with aldosterone, effectively reversed this hypertension in a dose-dependent manner. This compound alone had no effect on SBP. nih.gov Body and organ weights in aldosterone-treated rats were comparable to other groups, although saline consumption and urinary output were slightly increased. nih.gov Microscopic examination of kidney and heart tissues in rats treated with this compound showed no abnormalities. nih.gov These findings suggest that this compound can effectively prevent aldosterone-induced hypertension in this rat model. nih.gov
Heart Failure Models (if applicable)
While the provided search results mention preclinical models for heart failure in general, including those induced by myocardial infarction or pressure overload, and discuss the use of other mineralocorticoid receptor antagonists like eplerenone (B1671536) and finerenone (B607456) in such models, specific data on this compound's evaluation in heart failure models were not prominently featured in the immediate results. nih.gov, nih.gov, syncrosome.com, minipigs.dk, visualsonics.com
Renal Disease Models (if applicable)
Preclinical models of kidney disease, including acute kidney injury (AKI) and chronic kidney disease (CKD), are widely used to study pathogenesis and evaluate therapeutics. nih.gov, gubra.dk, nih.gov, frontiersin.org While mineralocorticoid receptor antagonists like spironolactone (B1682167) and finerenone have been investigated in renal disease models, including those involving fibrosis and hypertension-mediated kidney injury, specific detailed findings regarding this compound in these models were not extensively detailed in the provided search snippets. nih.gov, nih.gov, researchgate.net One study mentions that spironolactone significantly blunted the progression of renal fibrosis and glomerulosclerosis and downregulated renal inflammation in a model of established hypertension, despite only partially reducing systolic blood pressure, suggesting a blood pressure-independent effect of mineralocorticoid receptor antagonists on renal fibrosis. nih.gov
Other Relevant Disease Models (e.g., inflammation, fibrosis)
Mineralocorticoid receptor antagonists are understood to have effects beyond blood pressure regulation, including anti-inflammatory and anti-fibrotic activities. bioscientifica.com Research on other compounds, such as pirfenidone, highlights the use of preclinical models to study inflammation and fibrosis in various organs, including the lungs, skin, joints, kidneys, prostate glands, and liver. medsci.org While the broader context of mineralocorticoid receptor antagonism includes these areas, specific preclinical studies detailing this compound's effects in dedicated inflammation or fibrosis models were not extensively covered in the provided search results. bioscientifica.com, nih.gov, medsci.org, cfrjournal.com, biomolther.org, physiology.org
Efficacy Assessment in Preclinical Studies
The efficacy of this compound in preclinical studies is assessed through various markers that indicate the compound's biological activity and its impact on disease progression.
Markers of Efficacy (e.g., blood pressure, organ weights)
In preclinical studies evaluating this compound, particularly in aldosterone-induced hypertension models, key markers of efficacy include blood pressure measurements and organ weights. As demonstrated in Sprague-Dawley rats, systolic blood pressure is a primary indicator used to assess the effectiveness of this compound in preventing or reversing hypertension. nih.gov A significant reduction in elevated SBP in treated groups compared to control hypertensive groups indicates a positive therapeutic effect. nih.gov
Table 1: Effect of this compound on Systolic Blood Pressure in Aldosterone-Induced Hypertensive Rats
| Treatment Group | Initial SBP (mmHg) | SBP at 3 Weeks (mmHg) |
| Control | 114 ± 3.6 | 114 ± 3.6 |
| Aldosterone Alone | 114 ± 3.6 | 162 ± 4 |
| This compound Alone | 114 ± 3.6 | 114 ± 3.6 |
| Aldosterone + this compound (Low Dose) | 114 ± 3.6 | Reduced (Dose-dependent) |
| Aldosterone + this compound (High Dose) | 114 ± 3.6 | Reduced (Dose-dependent) |
Note: Data for low and high dose this compound in combination with aldosterone are described as reversing hypertension in a dose-dependent manner nih.gov, but specific numerical values for these groups at 3 weeks were not provided in the snippet.
Table 2: Body and Organ Weights in Aldosterone-Induced Hypertensive Rats
| Treatment Group | Body Weight | Organ Weights (Kidney, Heart) |
| Control | Comparable | Comparable |
| Aldosterone Alone | Comparable | Comparable |
| This compound Alone | Comparable | Comparable |
| Aldosterone + this compound (Low Dose) | Comparable | Comparable |
| Aldosterone + this compound (High Dose) | Comparable | Comparable |
Note: Based on the finding that body and organ weights were comparable in all groups in the study. nih.gov
Dose-Response Relationships in Animal Models
Animal research indicated that this compound was approximately 3.3-fold more potent as an antimineralocorticoid compared to spironolactone. wikipedia.org Dose-response studies in orchidectomized rats showed that this compound was distinctly less antiandrogenic than spironolactone in inhibiting the testosterone-induced growth of seminal vesicles and prostates. nih.gov The weak antiandrogenic activity of this compound was also observed in the intrauterine feminizing effect on rat male fetuses. nih.gov
In terms of progestogenic potency, this compound and spironolactone showed similar effects when administered subcutaneously in estrogen-primed ovariectomized rabbits. nih.gov However, upon oral administration, this compound demonstrated 2 to 3 times the progestogenic potency of spironolactone. nih.gov Studies in cynomolgus monkeys indicated that this compound caused a decrease in serum testosterone (B1683101) and LH levels, being about 2 times as potent as spironolactone in this regard. nih.gov
While specific detailed dose-response data tables for various effects of this compound across different animal models were not extensively detailed in the search results, the relative potencies compared to spironolactone in antimineralocorticoid, antiandrogenic, and progestogenic activities were reported. wikipedia.orgnih.gov Preclinical pharmacokinetic-pharmacodynamic (PK-PD) analysis, which involves examining dose-response relationships, is valuable for understanding drug effects and guiding dosing schedules in clinical development. catapult.org.ukresearchgate.net
Translational Potential of Preclinical Findings
The preclinical findings suggesting this compound's potent antimineralocorticoid activity and a different endocrine profile compared to spironolactone indicated its potential as a clinically useful aldosterone antagonist. nih.gov Translational research aims to bridge findings from basic science and preclinical studies to human clinical applications. nih.govinfinixbio.com The observation that this compound was more potent as an antimineralocorticoid than spironolactone in animal models suggested it might offer advantages in treating conditions driven by mineralocorticoid receptor activation. wikipedia.orgnih.gov
The reduced antiandrogenic activity of this compound compared to spironolactone, as observed in rat models, also presented a potential translational advantage, as gynecomastia is a known adverse effect associated with spironolactone use, linked to its antiandrogenic properties. nih.govnih.gov The progestogenic effects, however, were noted to be more pronounced with oral this compound than spironolactone in some animal models. nih.gov
Preclinical studies on mineralocorticoid receptor antagonists (MRAs) like this compound have contributed to understanding the potential of this class of drugs in various conditions beyond traditional sodium and potassium homeostasis, including inflammatory and fibrotic diseases. nih.govnih.gov While this compound itself did not reach the market, the preclinical research on compounds like it informed the broader understanding of steroidal MRAs and the subsequent development of other compounds in this class. wikipedia.orgscribd.comnih.gov
Considerations for Clinical Development
This compound was under development by Schering (now Bayer Schering Pharma) and progressed to Phase II clinical trials. wikipedia.org Clinical development involves a series of trials to evaluate a drug's safety and efficacy in humans. efpia.eu
Rationale for Discontinuation from Clinical Trials
This compound's clinical development was discontinued (B1498344) in 1989 after reaching Phase II trials. wikipedia.org While the specific detailed rationale for the discontinuation of this compound from clinical trials is not explicitly detailed in the provided search results, reasons for premature discontinuation of clinical trials can include lack of efficacy, safety concerns, or strategic decisions by the sponsor, which may involve financial considerations or a focus on other development projects. nih.govnih.govrethinkingclinicaltrials.org Given that this compound was a steroidal MRA and related to spironolactone, and considering the known side effects of spironolactone such as gynecomastia and hyperkalemia, it is plausible that issues related to its endocrine profile or other factors contributed to the decision. wikipedia.orgnih.govnih.govresearchgate.net However, without specific documentation regarding this compound's trial outcomes, the precise reasons remain subject to the general possibilities for clinical trial termination.
Lessons Learned from this compound's Clinical Trajectory
The trajectory of this compound, progressing through preclinical studies and into Phase II clinical trials before discontinuation, offers potential lessons for drug development, particularly within the class of mineralocorticoid receptor antagonists. The preclinical findings highlighted differences in the pharmacological profile of this compound compared to spironolactone, including its relative potency and endocrine effects. wikipedia.orgnih.gov The decision to discontinue development despite promising preclinical antimineralocorticoid activity suggests that factors encountered during human trials, whether related to efficacy in the target indication, unforeseen safety issues, or strategic portfolio decisions, outweighed the initial positive preclinical data. nih.govnih.govrethinkingclinicaltrials.org
The development of different steroidal and non-steroidal MRAs, each with varying selectivity and side effect profiles, underscores the complexity of targeting the mineralocorticoid receptor and the challenges in translating preclinical success into clinically viable treatments. nih.govnih.govresearchgate.net this compound's case is part of the broader history of MRA research and development, contributing to the understanding of the class and informing the design and evaluation of subsequent compounds. scribd.comnih.gov Lessons learned from discontinued trials, even if the specific details are not publicly available, can inform future research directions and trial designs by highlighting potential challenges and considerations. bu.edunih.gov
Metabolic Pathways and Biotransformation Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Research Models
Studies in animal models have provided insights into how mespirenone is handled by the body, revealing its rapid metabolism and the nature of its circulating and excreted forms.
In Vivo Metabolic Profiling in Animal Models (e.g., Rat, Cynomolgus Monkey)
In vivo investigations using tritiated this compound in rats and cynomolgus monkeys have shown that this compound is rapidly and extensively metabolized. Following intravenous administration, this compound exhibited a short half-life and high plasma clearance in both species. After oral administration, the unchanged parent compound was not detectable in plasma, indicating significant first-pass metabolism tandfonline.comnih.gov. This suggests that this compound acts as a prodrug, with its pharmacological effects mediated primarily by its metabolites tandfonline.comnih.gov.
Identification and Characterization of this compound Metabolites
Metabolite identification studies in rat urine, utilizing techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and 1H nuclear magnetic resonance (NMR), have led to the isolation and characterization of several metabolites. These metabolites have consistently retained the 7α-sulfur substituent, appearing either as a thiomethyl or a sulfinylmethyl group tandfonline.comnih.gov. This indicates that the sulfur-containing moiety at the 7α position is not readily cleaved during the initial metabolic processes in the rat model.
Role of Metabolites in Pharmacological Activity (e.g., 7α-thiomethyl metabolite)
Data on the half-life and AUC contribution of the 7α-thiomethyl metabolite in rats are summarized in the table below:
| Metabolite | Half-life (Rat Plasma) | AUC Contribution (Rat Plasma, % of total 3H) | Pharmacological Activity |
| 7α-thiomethyl metabolite | 6 hours | 35% | Marked anti-aldosterone activity tandfonline.comnih.gov |
Enzymatic Biotransformation Mechanisms
The metabolism of this compound involves enzymatic processes that transform the parent compound into its various metabolites.
Cytochrome P450 (CYP) Mediated Metabolism (if applicable)
While direct, detailed information specifically on the role of Cytochrome P450 (CYP) enzymes in the metabolism of this compound is limited in the provided search results, CYP enzymes are a major superfamily of enzymes primarily located in the liver and are involved in the oxidative biotransformation of a large percentage of marketed drugs mdpi.comabdn.ac.uk. They play a significant role in Phase I metabolism, often introducing or exposing functional groups for subsequent conjugation in Phase II libretexts.org. Given the steroid structure of this compound, it is plausible that CYP enzymes could be involved in its metabolism, as they are known to metabolize steroids mdpi.comchiro.org. However, without specific studies on this compound and CYP interactions in the search results, a definitive statement on the extent of CYP-mediated metabolism cannot be made based solely on the provided information.
Other Enzyme Systems Involved in this compound Metabolism
Research indicates that the metabolism of this compound involves enzymatic processes that retain the 7α-sulfur substituent, converting it to a thiomethyl or sulfinylmethyl group tandfonline.comnih.gov. While specific enzymes responsible for these transformations beyond potential CYP involvement are not explicitly detailed in the provided search results concerning this compound, other enzyme systems are known to be involved in drug metabolism. These include flavin-containing monooxygenases (FMOs), carboxylesterases (CES), and enzymes involved in conjugation reactions (Phase II metabolism) such as UDP-glucuronosyltransferases (UGTs), sulfotransferases, and glutathione (B108866) S-transferases libretexts.orgchiro.org. The formation of sulfinylmethyl metabolites suggests potential involvement of enzymes that catalyze S-oxidation. Further research would be needed to definitively identify the specific non-CYP enzyme systems responsible for the observed metabolic transformations of this compound.
Prodrug Considerations and Metabolic Activation
This compound is considered a prodrug nih.govtandfonline.com. Following oral administration in rats and cynomolgus monkeys, the unchanged compound was not detectable in plasma nih.govtandfonline.com. This indicates that this compound undergoes rapid and extensive metabolism to its active form(s) nih.govtandfonline.com.
Studies in rats using tritiated this compound have identified several metabolites, primarily isolated from urine nih.govtandfonline.com. Three metabolites were isolated and identified, all retaining the 7α-sulfur substituent as either a thiomethyl or a sulfinylmethyl group nih.govtandfonline.comtandfonline.com.
One key metabolite identified is the 7α-thiomethyl derivative of this compound nih.govtandfonline.com. This metabolite has demonstrated marked anti-aldosterone activity and is considered an active metabolite contributing to the pharmacological effect of this compound nih.govtandfonline.com. In rat plasma, this 7α-thiomethyl metabolite exhibited a half-life of six hours, and its Area Under the Curve (AUC) value was 35% of that for the total tritium (B154650) detected nih.govtandfonline.com.
Another identified metabolite is the 7α-sulphinylmethyl derivative tandfonline.com. A third metabolite found in rat urine was identified as the 6β-hydroxy derivative of the 7α-thiomethyl metabolite tandfonline.com.
The biotransformation of this compound, leading to the formation of these active metabolites, is crucial for its therapeutic action nih.govtandfonline.com. This metabolic activation involves modifications to the parent compound, resulting in molecules that can exert the desired mineralocorticoid receptor antagonism nih.govnih.gov.
Detailed research findings regarding the pharmacokinetics and metabolism of this compound in rats and cynomolgus monkeys highlight the rapid clearance of the parent drug and the subsequent appearance of metabolites nih.govtandfonline.com. Following intravenous administration in rats, this compound showed a short half-life and high plasma clearance nih.govtandfonline.com.
The metabolic pathways involve modifications such as oxidation and potentially hydrolysis, typical of drug biotransformation processes that occur predominantly in the liver, although extrahepatic tissues can also contribute nih.gov. The conversion of this compound to its active 7α-thiomethyl metabolite is a key step in its activation as a mineralocorticoid receptor antagonist nih.govnih.govtandfonline.com.
Data from studies in rats illustrate the metabolic fate of this compound:
| Compound | Detected in | Notes |
| This compound (unchanged) | Rat plasma (after i.v.) nih.govtandfonline.com | Not detectable after oral administration nih.govtandfonline.com. Short half-life (i.v.) nih.govtandfonline.com. |
| 7α-thiomethyl metabolite | Rat urine nih.govtandfonline.com, Rat plasma nih.govtandfonline.com | Active metabolite nih.govtandfonline.com. Half-life of 6 hours in rat plasma nih.govtandfonline.com. AUC 35% of total 3H in rat plasma nih.govtandfonline.com. |
| 7α-sulphinylmethyl metabolite | Rat urine tandfonline.com | Isolated metabolite tandfonline.com. |
| 6β-hydroxy-7α-thiomethyl metabolite | Rat urine tandfonline.com | Isolated metabolite tandfonline.com. |
These findings underscore the importance of metabolic activation for this compound's pharmacological effects and classify it as a prodrug requiring biotransformation to yield its active metabolite(s) nih.govtandfonline.com.
Analytical Methodologies for Mespirenone Research
Quantitative Analysis in Biological Matrices
Quantitative analysis of Mespirenone and its metabolites in biological fluids like plasma and urine is essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the complexity of these matrices, highly selective and sensitive techniques are required.
High-Performance Liquid Chromatography (HPLC) has been a key technique for the separation and isolation of this compound's metabolic products. In seminal studies on the metabolism of this compound, HPLC was employed to isolate various metabolites from rat urine. nih.gov This separation is critical for subsequent identification and characterization.
Typically, for steroid analysis, reverse-phase HPLC methods are developed. These methods use a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition, flow rate, and column temperature to resolve the parent drug from its various, often structurally similar, metabolites. wjbphs.com The ability of HPLC to separate these compounds allows for their individual collection and further analysis.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound and its metabolites, often coupled with liquid chromatography (LC-MS/MS). Following isolation by HPLC, mass spectrometry was used to identify the chemical structures of this compound metabolites. nih.gov Studies revealed that the metabolites retained the 7α-sulphur substituent, existing as a thiomethyl or a sulphinylmethyl group. nih.gov
Modern bioanalytical methods for related compounds frequently use tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity. nih.govresearchgate.netscielo.br This technique allows for the precise measurement of drug and metabolite concentrations even at very low levels in complex biological fluids like plasma. nih.govscielo.br The process involves ionizing the compounds and then separating them based on their mass-to-charge ratio (m/z). By selecting specific precursor-to-product ion transitions (a process called Multiple Reaction Monitoring or MRM), the method can selectively quantify the target analyte with minimal interference from endogenous matrix components. researchgate.net
Radio-labeling has been a foundational technique in the preclinical evaluation of this compound. Pharmacokinetic and metabolism studies in rats and cynomolgus monkeys were conducted using tritium (B154650) (³H)-labeled this compound. nih.govtandfonline.com This approach allows for the tracking of the total drug-related material in the body without needing to identify every single metabolite initially.
Bioanalytical Method Development and Validation
The reliability of data from preclinical and research studies hinges on the quality of the bioanalytical methods used. Therefore, rigorous method development and validation are required to ensure that the analytical procedures are accurate, precise, and reproducible. nih.gov
Developing a bioanalytical method for a compound like this compound involves several critical steps. The process begins with establishing a robust sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering components from the biological matrix. nih.govrsc.org
Chromatographic conditions are then optimized to achieve adequate separation of the analyte and its metabolites from endogenous substances. researchgate.net This includes selecting the appropriate HPLC column, mobile phase composition, and gradient elution profile. For LC-MS/MS methods, the mass spectrometer parameters are tuned to maximize the signal response for the specific analytes. This involves optimizing the ionization source conditions and identifying the most sensitive and specific mass transitions for quantification. researchgate.net The goal is to create an assay that is selective, sensitive, and has a rapid turnaround time to support the analysis of a large number of samples from pharmacokinetic studies. researchgate.net
Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. nih.gov Validation is performed according to guidelines from regulatory authorities and involves assessing several key parameters to ensure the reliability of the analytical results. researchgate.net These parameters are crucial for ensuring the integrity of data from preclinical studies.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov
Accuracy: The closeness of the measured concentration to the true value. nih.gov
Precision: The degree of scatter between a series of measurements, assessed as both intra-day and inter-day precision. nih.gov
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. nih.gov
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction procedure. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage). researchgate.net
The table below summarizes typical acceptance criteria for these validation parameters in a preclinical bioanalytical method.
| Validation Parameter | Common Acceptance Criteria for Preclinical Studies |
|---|---|
| Accuracy | Mean value should be within ± 20% of the nominal value (± 25% at LLOQ). |
| Precision (Repeatability and Intermediate) | Coefficient of Variation (CV) should not exceed 20% (25% at LLOQ). |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet acceptance criteria. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples. |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean concentrations of stability samples should be within ± 20% of the nominal concentration. |
In Vitro Assay Development for Mechanistic Studies
The elucidation of this compound's mechanism of action at the molecular level has been guided by a variety of sophisticated in vitro assays. These laboratory-based techniques are fundamental in characterizing the compound's interaction with specific biological targets, primarily steroid hormone receptors and enzymes involved in steroidogenesis. The development of these assays has provided critical insights into this compound's potency, selectivity, and functional effects, forming the foundation of our understanding of its pharmacological profile.
The primary in vitro methodologies employed in the study of this compound can be broadly categorized into receptor binding assays, functional transactivation assays, and enzyme inhibition assays. These assays collectively allow researchers to build a comprehensive picture of how this compound exerts its effects at a cellular and molecular level.
Receptor Binding Affinity Assays
Competitive radioligand binding assays are a cornerstone in determining the affinity of this compound for various steroid hormone receptors. These assays quantify the ability of this compound to displace a radiolabeled ligand from the ligand-binding pocket of a specific receptor. The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a higher binding affinity.
In addition to its high affinity for the MR, this compound also exhibits binding to the progesterone (B1679170) receptor (PR), where it acts as a progestogen wikipedia.org. Its potency as a progestogen is reported to be 2- to 3-fold that of spironolactone (B1682167) wikipedia.org. Conversely, this compound's affinity for the androgen receptor (AR) is markedly reduced, rendering it a weak antiandrogen wikipedia.orgnih.gov.
| Receptor | Reported Affinity/Potency of this compound | Reference Compound |
|---|---|---|
| Mineralocorticoid Receptor (MR) | 3.3-fold more potent | Spironolactone |
| Progesterone Receptor (PR) | 2- to 3-fold more potent | Spironolactone |
| Androgen Receptor (AR) | Markedly reduced and weak activity | Spironolactone |
| Glucocorticoid Receptor (GR) | Data not available | - |
Functional Transactivation Assays
Beyond simple binding, functional transactivation assays are employed to determine whether this compound acts as an agonist or an antagonist at a particular receptor. These cell-based assays utilize reporter genes linked to hormone response elements. When a steroid receptor is activated by an agonist, it binds to these elements and drives the expression of the reporter gene. An antagonist, like this compound, will bind to the receptor but prevent this activation, thereby inhibiting the reporter gene expression induced by a known agonist.
For this compound, such assays would confirm its antagonistic activity at the mineralocorticoid and androgen receptors, and its agonistic (progestogenic) activity at the progesterone receptor. The results of these assays are typically reported as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. While the qualitative functional activities of this compound are known, specific EC50 or IC50 values from transactivation assays are not widely published.
Enzyme Inhibition Assays
A key aspect of this compound's mechanism of action is its ability to inhibit enzymes involved in the synthesis of mineralocorticoids. In vitro enzyme inhibition assays are crucial for characterizing this activity. These assays typically involve incubating the target enzyme with its substrate in the presence and absence of the inhibitor (this compound) and measuring the rate of product formation.
| Enzyme | Effect of this compound | Observed Inhibition | Concentration |
|---|---|---|---|
| 18-Hydroxylase (Aldosterone Synthase) | Inhibition | >40% | 10⁻⁴ mol/l |
| Enzymes in Androgen Synthesis | No inhibitory effect | - | - |
Future Research Directions and Therapeutic Potential
Re-evaluation of Mespirenone's Potential in Specific Disease States
The therapeutic potential of mineralocorticoid receptor antagonists like this compound is being re-evaluated across various disease states where the renin-angiotensin-aldosterone system (RAAS) plays a significant role. This includes a focus on cardiovascular, renal, and hypertensive conditions. nih.govbioscientifica.com
Cardiovascular Disease Research
Research into this compound's potential in cardiovascular disease focuses on its ability to antagonize the mineralocorticoid receptor, which is implicated in the pathophysiology of various cardiac conditions. Aldosterone (B195564) contributes to cardiac fibrosis and remodeling, and blocking its effects is a therapeutic strategy in heart failure and other cardiovascular disorders. researchgate.net Studies have explored the use of mineralocorticoid receptor antagonists in patients with heart failure and reduced ejection fraction, demonstrating benefits in reducing cardiovascular death and hospitalizations. While these studies often involve compounds like spironolactone (B1682167) and eplerenone (B1671536), the underlying mechanism of MR antagonism is relevant to this compound's potential role. researchgate.net Future research may involve further investigation into this compound's specific effects on cardiac function, fibrosis, and remodeling in experimental models and potentially in clinical settings, building upon the understanding of MR antagonism in cardiovascular health.
Renal Disease Research
The involvement of the RAAS in the progression of renal disease highlights the potential for mineralocorticoid receptor antagonists in this area. Aldosterone can contribute to kidney damage, proteinuria, and the decline of renal function. google.com Research in renal disease explores strategies to mitigate kidney damage and improve outcomes. While studies on mesalamine, an unrelated compound, demonstrate the importance of monitoring kidney function in certain therapies, the focus for this compound is on its potential to directly counteract the deleterious effects of aldosterone on the kidney. nih.gov Future research directions could include studies specifically evaluating this compound's impact on markers of renal function, proteinuria, and disease progression in various forms of kidney disease.
Hypertension Research
This compound has been investigated for its potential in treating hypertension, a condition often linked to dysregulation of the RAAS. dntb.gov.ua Mineralocorticoid receptor antagonists are a class of drugs used to lower blood pressure, particularly in resistant hypertension or in patients with comorbid conditions like heart failure. researchgate.net this compound's activity as an aldosterone antagonist suggests a potential role in managing elevated blood pressure by counteracting aldosterone-induced sodium and water retention and vascular effects. google.com Although the search results highlight ongoing research in hypertension and the use of mineralocorticoid receptor antagonists, specific detailed findings on this compound's efficacy in recent hypertension trials were not extensively detailed. researchgate.netnih.govuow.edu.au Future research could involve dedicated clinical trials to assess this compound's effectiveness in different hypertensive populations and its place in hypertension management guidelines.
Development of Advanced this compound Analogues
The development of advanced analogues of this compound is a key area of future research, aiming to build upon its properties while potentially improving its pharmacological profile. researchgate.netdntb.gov.ua This involves designing compounds with enhanced selectivity for the mineralocorticoid receptor and strategies to minimize unintended effects. nih.govbioscientifica.comdntb.gov.uanih.gov
Strategies for Enhanced Selectivity and Potency
Strategies for developing this compound analogues with enhanced selectivity and potency for the mineralocorticoid receptor involve structural modifications to the core this compound structure. The goal is to increase the binding affinity and specificity for the MR while reducing activity at other steroid hormone receptors, such as androgen, estrogen, and glucocorticoid receptors. researchgate.net This targeted approach aims to maximize the desired therapeutic effects related to aldosterone antagonism while minimizing off-target hormonal effects that can lead to adverse outcomes. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in this process, exploring how subtle changes in chemical structure influence binding affinity and functional activity at the receptor level. researchgate.net The development of more selective mineralocorticoid receptor antagonists, like eplerenone compared to spironolactone, demonstrates the success of this approach in improving the therapeutic index. researchgate.net Future research will likely continue to focus on rational drug design and high-throughput screening to identify and optimize this compound analogues with improved selectivity and potency profiles.
Mitigation of Off-Target Effects
Mitigating off-target effects is a critical aspect of developing this compound analogues. Off-target activity at other receptors can lead to undesirable side effects. nih.govresearchgate.net For this compound, like spironolactone, concerns have included potential antiandrogenic and progestogenic activities. nih.gov Strategies to mitigate these off-target effects in analogue development include designing compounds that have significantly lower affinity for androgen and progesterone (B1679170) receptors compared to the mineralocorticoid receptor. nih.govresearchgate.net This can be achieved through careful structural modifications guided by SAR studies. researchgate.net The development of newer mineralocorticoid receptor antagonists has aimed to improve the selectivity profile compared to older compounds. researchgate.net Future research will focus on designing analogues with improved receptor selectivity and conducting comprehensive in vitro and in vivo studies to evaluate their off-target activity and ensure a more favorable safety profile. nih.govresearchgate.netnih.govnih.govunc.edu
Integration with Modern Drug Discovery Paradigms
Modern drug discovery leverages advanced technologies and computational approaches to identify, design, and optimize potential therapeutic agents. Integrating this compound into these paradigms can provide valuable insights and potentially lead to the development of novel compounds.
Computational Drug Discovery and In Silico Approaches
Computational drug discovery, also known as computer-aided drug design (CADD), utilizes computational methods to model drug-receptor interactions, predict compound properties, and screen large databases of molecules. nih.govmdpi.comresearchgate.net In silico approaches can significantly accelerate the early stages of drug discovery by enabling the rational design and selection of promising candidates. nih.govmdpi.comresearchgate.net
Studies employing in silico molecular docking have investigated the potential of this compound as an aldosterone antagonist. One such study compared the binding energy of this compound and spironolactone to the ligand-binding site of the mineralocorticoid receptor (PDB ID 2OAX). biorxiv.org The results indicated that both compounds exhibited comparable binding energy values, approximately -13.00 kcal/mol for spironolactone and -13.55 kcal/mol for this compound, suggesting a similar potential for interaction with the receptor based on this metric. biorxiv.org
| Compound | Target Protein (PDB ID) | Estimated Binding Energy (kcal/mol) |
| This compound | MR (2OAX) | -13.55 biorxiv.org |
| Spironolactone | MR (2OAX) | -13.00 biorxiv.org |
Note: This table presents data derived from in silico molecular docking studies and should be interpreted within the context of computational predictions.
Furthermore, in silico studies have explored this compound's interaction with the human androgen receptor (hAR), contributing to the understanding of its antiandrogenic properties. researchgate.net Applying advanced computational techniques, such as molecular dynamics simulations, QSAR modeling, and virtual screening of compound libraries, could help to further elucidate this compound's binding mechanisms, predict its activity against other potential targets, and identify novel structural analogs with improved specificity or potency. nih.govresearchgate.net
High-Throughput Screening for Novel Modulators
High-throughput screening (HTS) is an automated process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.comwikipedia.org This technique is widely used in the pharmaceutical industry to identify "hit" compounds that show desired activity, which can then serve as starting points for further drug development. bmglabtech.comwikipedia.org
Given this compound's known interactions with the mineralocorticoid receptor, androgen receptor, progesterone receptor, and its inhibition of 18-hydroxylase, HTS could be employed in several ways. Libraries of diverse small molecules could be screened to identify novel compounds that modulate these targets with different profiles compared to this compound. For instance, screens could be designed to find highly selective mineralocorticoid receptor antagonists with minimal activity at the androgen and progesterone receptors, potentially reducing off-target side effects observed with less selective compounds like spironolactone. nih.govnih.gov
Additionally, this compound itself or its derivatives could be included in broader HTS campaigns aimed at discovering modulators for other biological pathways or targets where its structural features might be relevant. The availability of this compound from chemical suppliers for high-throughput screening suggests its potential use in such research endeavors. americanchemicalsuppliers.com
Exploration of this compound's Role in Other Biological Systems or Pathways
Beyond its established activities as a steroid hormone receptor modulator and enzyme inhibitor, this compound's potential roles in other biological systems and pathways warrant exploration. The mineralocorticoid receptor, a primary target of this compound, is expressed in various tissues beyond the kidney, including the heart and vasculature, where its activation contributes to pathological processes such as fibrosis and inflammation. nih.govresearchgate.net
Research into the effects of mineralocorticoid receptor antagonists in cardiovascular diseases and other conditions where MR is implicated, such as chronic kidney disease, highlights the potential therapeutic relevance of modulating this pathway outside of its traditional renal effects. nih.govnih.govresearchgate.net Investigating this compound's effects in these non-classical MR target tissues through in vitro and in vivo studies could reveal novel therapeutic applications or provide insights into the differential tissue-specific effects of steroidal MR antagonists.
Q & A
Q. How can researchers enhance the reproducibility of this compound’s in vitro assays?
- Answer : Standardize cell culture conditions (e.g., passage number, media composition) and validate assays with reference antagonists (e.g., spironolactone). Share raw data and protocols via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
